4-(三氟甲基)苯-1,2-二醇

描述

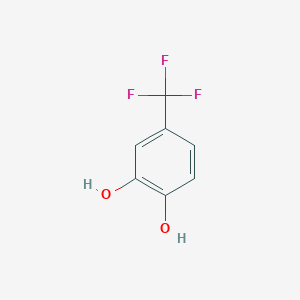

The compound 4-(Trifluoromethyl)benzene-1,2-diol is a fluorinated aromatic compound that is part of a broader class of chemicals with varying degrees of fluorination and substitution patterns on the benzene ring. These compounds are of interest due to their unique physical and chemical properties, which are influenced by the presence of the trifluoromethyl group.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives can be achieved through various methods. For instance, 1,3,5-Tris(hydrogensulfato) benzene is prepared by reacting phloroglucinol with chlorosulfonic acid, which can then catalyze the synthesis of other aromatic compounds . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized via aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Another example is the selective lithiation of 1,2,4-Tris(trifluoromethyl)benzene, which allows for subsequent electrophilic substitution to create various substituted derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives can be complex and is often determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, showing intermolecular hydrogen bonds .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in benzene derivatives can significantly affect their reactivity. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) involves condensation reactions catalyzed by 1,3,5-Tris(hydrogensulfato) benzene . The selective lithiation of 1,2,4-Tris(trifluoromethyl)benzene allows for the preparation of various substituted derivatives through electrophilic substitution .

Physical and Chemical Properties Analysis

Fluorinated benzene derivatives exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of these compounds . The crystal structure analysis of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole reveals its intermolecular interactions and packing in the solid state . Additionally, the redox properties of fluorinated benzene derivatives can be studied through electrochemical measurements, as demonstrated for 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives .

科学研究应用

合成与化学反应

4-(三氟甲基)苯-1,2-二醇参与各种化学合成和反应。例如,它用于从废弃苯并呋喃醇生产中制备 4-异丁基苯-1,2-二醇,展示了其在废物回收和材料回收过程中的潜力 (罗先富,2013 年)。此外,它在合成新型含氟化合物(如聚醚酰亚胺)中发挥作用,表明其在开发具有独特性能的新材料方面具有重要意义 (于新海,2010 年)。

催化和亲电取代

该化合物还用于催化过程和亲电取代反应。一个例子是 1,2,4-三(三氟甲基)苯的选择性锂化和随后的亲电取代,展示了其在复杂有机合成中的用途 (M. Schlosser, J. Porwisiak, F. Mongin, 1998)。

对映选择性合成

在对映选择性合成领域,苯-1,2-二醇(一种相关化合物)在钯催化剂存在下与炔丙基碳酸酯反应生成 2-亚烷基-3-烷基-1,4-苯二氧杂环,突出了其在生产手性分子中的应用 (Labrosse, Lhoste, Sinou, 2000)。

药物化学

在药物化学中,苯-1,2-二醇的衍生物,如 4-(4-羟基苯乙基)苯-1,2-二醇,因其对幽门螺杆菌脲酶等酶的抑制特性而受到研究。这表明其在药物设计和治疗应用中具有潜力 (肖竹平,2012 年)。

抗菌和抗真菌特性

合成了 4-{2-[(芳基)氨基]-1,3-噻唑-4-基}苯-1,2-二醇等化合物并评估了它们的抗菌和抗真菌活性,表明该化合物与开发新型抗菌剂相关 (B. Narayana, B. V. Ashalatha, K. K. Vijaya Raj, N. Kumari, 2006)。

材料科学

在材料科学中,其衍生物被用于合成具有独特性能的物质,如聚集诱导发射、光学限制和爆炸物检测,展示了该化合物在先进材料应用中的多功能性 (胡荣荣、J. Lam、刘建钊、H. Sung、Ian D. Williams、岳周南、K. Wong、M. Yuen、B. Tang,2012 年)。

电化学

在电化学中,与 4-(三氟甲基)苯-1,2-二醇密切相关的 4-(三氟甲基)-苯甲腈被用作锂离子电池中的电解质添加剂,表明该化合物在增强储能技术方面的潜力 (黄文娜、L. Xing、王亚婷、徐梦青、李伟山、谢凤超、夏声安,2014 年)。

分子电子学

其结构类似物苯-1,4-二硫醇已在分子电子学中得到研究,证明了单分子电导的可行性,这是分子级电子学的一个基本方面 (M. Reed, Chongwu Zhou, C. Muller, T. Burgin, J. Tour, 1997)。

络合物形成和分光光度法

该化合物用于研究金属配合物的稳定性,这与制药领域相关。这突出了其在理解药物-金属相互作用和开发药物分析分光光度法中的作用 (贾伊什里·考希克、纳米塔·巴拉德瓦杰、普拉蒂尤什·贾伊斯瓦尔,2022 年)。

安全和危害

未来方向

Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields . The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

属性

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFLJQHPAGLLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

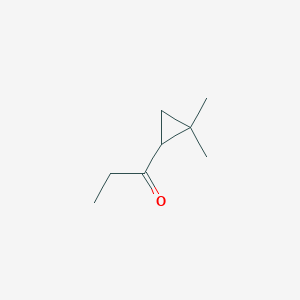

C1=CC(=C(C=C1C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)benzene-1,2-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)